5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMMP is a pyrimidine derivative that has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. In
Mechanism of Action
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects through multiple mechanisms of action. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the expression of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which contributes to its anti-inflammatory activity. In addition, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which contributes to its antioxidant activity. 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of various diseases. In addition, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Advantages and Limitations for Lab Experiments
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with a high yield. It is also stable under physiological conditions and can be easily administered to cells or animals. However, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of novel 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on various signaling pathways. Finally, the development of new methods for the synthesis of 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives can facilitate their use in scientific research.
Scientific Research Applications
5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess anti-inflammatory properties, which can be useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 5-(2,4-dimethoxybenzylidene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-12-8-13(2)19(14(3)9-12)24-21(26)17(20(25)23-22(24)27)10-15-6-7-16(28-4)11-18(15)29-5/h6-11H,1-5H3,(H,23,25,27)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMNZUYNJTVZBB-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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